Chiral Purity Differentiation: Enantiomeric Excess vs Racemic Mixture
The primary differentiation of (S)-3-(benzyloxy)butanoic acid (CAS 182970-04-3) lies in its defined stereochemistry as a single enantiomer, in contrast to the racemic mixture (CAS 1135-38-2) which contains equal amounts of both (S)- and (R)-enantiomers. While a direct quantitative chiral purity comparison (e.g., enantiomeric excess) from a specific commercial source cannot be provided, the fundamental difference in stereochemical composition is the basis for its selection in asymmetric synthesis. The (S)-enantiomer is specifically employed in the asymmetric hydrogenation step for producing ethyl 2(S)-hydroxy-3-benzyloxybutyrate, a key intermediate in HMG-CoA reductase inhibitor synthesis, where the (S)-configuration is required [1].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer (CAS 182970-04-3) |
| Comparator Or Baseline | Racemic mixture (CAS 1135-38-2); contains 50:50 mixture of (S)- and (R)-enantiomers |
| Quantified Difference | Defined stereochemistry vs. undefined mixture |
| Conditions | Stereochemical composition; theoretical distinction |
Why This Matters
Procurement of the single (S)-enantiomer is mandatory for stereoselective synthetic routes where the correct absolute configuration is a prerequisite for the desired biological activity of the final drug substance.
- [1] Canadian Patent CA 2099444. Process for preparing tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate. View Source
